molecular formula C13H12ClNO2S B11812645 Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate CAS No. 1160573-81-8

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B11812645
CAS No.: 1160573-81-8
M. Wt: 281.76 g/mol
InChI Key: YDAZXBFDHDJQCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The compound’s anti-inflammatory and analgesic activities are thought to be mediated through the inhibition of cyclooxygenase enzymes and the modulation of inflammatory pathways .

Biological Activity

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 281.75 g/mol

The presence of the thiazole ring and the chlorophenyl group is crucial for its biological activity.

2. Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Candida albicans15.62 µg/mL31.25 µg/mL
Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli>0.70 mg/mL>0.94 mg/mL

The compound showed comparable activity to standard antifungal agents like fluconazole against Candida albicans and demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. This compound has demonstrated cytotoxic effects in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Activity Level
A-549 (Lung Cancer)<10High
HCT-8 (Colon Cancer)>20Low
Bel7402 (Liver Cancer)>30Very Low

The compound exhibited significant cytotoxicity against A-549 cells, indicating its potential as an anticancer agent .

4. Anticonvulsant Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies indicate that compounds with a thiazole backbone can provide protection against seizures.

Table 3: Anticonvulsant Activity Data

ModelEffective Dose (mg/kg)Activity Level
MES (Maximal Electroshock Seizure)<20Significant
scPTZ (Pentylenetetrazol Seizure Test)<25Moderate

The presence of electron-withdrawing groups, such as chlorine, enhances the anticonvulsant activity of thiazoles .

5. Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances antimicrobial and anticancer activities.
  • Methyl Group : The methyl group at the thiazole position contributes to increased potency in various biological assays.

Properties

CAS No.

1160573-81-8

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3

InChI Key

YDAZXBFDHDJQCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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